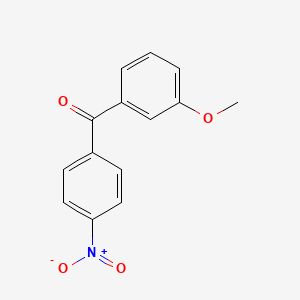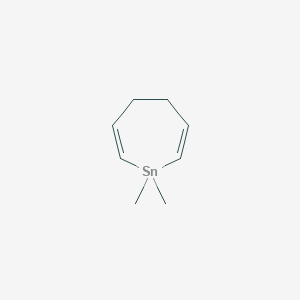
1,1-Dimethyl-4,5-dihydro-1H-stannepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-4,5-dihydro-1H-stannepine is a chemical compound that belongs to the class of organotin compounds Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms This particular compound is notable for its unique structure, which includes a stannepine ring system with two methyl groups attached to the tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4,5-dihydro-1H-stannepine typically involves the reaction of stannous chloride with an appropriate organic ligand under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl groups onto the tin atom. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then heated to promote the formation of the stannepine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities and obtain a high-quality compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4,5-dihydro-1H-stannepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The methyl groups on the tin atom can be substituted with other organic groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve the use of halogenated organic compounds and catalysts like palladium or platinum.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives with different organic groups.
Scientific Research Applications
1,1-Dimethyl-4,5-dihydro-1H-stannepine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4,5-dihydro-1H-stannepine involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. In biological systems, it may disrupt cellular processes by interfering with the normal function of metal ions and other essential molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-4,5-dihydro-1H-stannepin: A closely related compound with similar structural features.
1,1-Dimethyl-4,5-dihydro-1H-stannepin oxide: An oxidized derivative of the compound.
1,1-Dimethyl-4,5-dihydro-1H-stannepin hydride: A reduced form of the compound.
Uniqueness
1,1-Dimethyl-4,5-dihydro-1H-stannepine is unique due to its specific stannepine ring system and the presence of two methyl groups on the tin atom. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from other organotin compounds.
Properties
CAS No. |
62496-50-8 |
|---|---|
Molecular Formula |
C8H14Sn |
Molecular Weight |
228.91 g/mol |
IUPAC Name |
1,1-dimethyl-4,5-dihydrostannepine |
InChI |
InChI=1S/C6H8.2CH3.Sn/c1-3-5-6-4-2;;;/h1-4H,5-6H2;2*1H3; |
InChI Key |
MXKYZLUAHVAQAV-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn]1(C=CCCC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





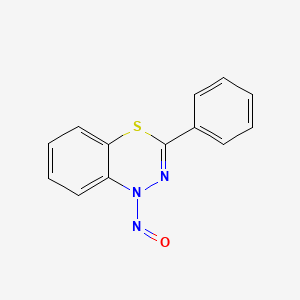
![Naphtho[2,3-b]furan-4,9-dione, 2-butyl-](/img/structure/B14519389.png)
![(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine](/img/structure/B14519391.png)
![2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B14519393.png)

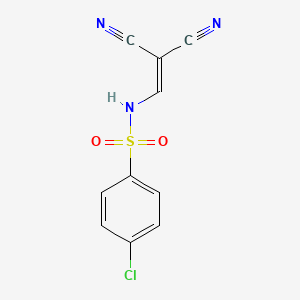

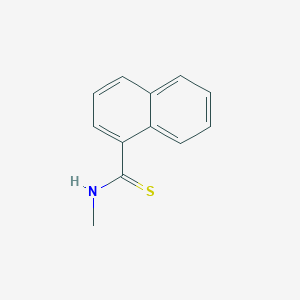
![1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine](/img/structure/B14519419.png)
![[4-(But-2-ene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14519426.png)
